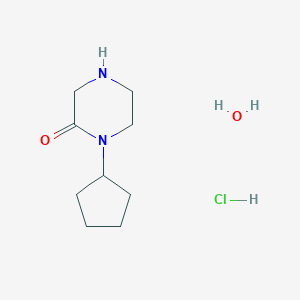![molecular formula C18H19FN2O2 B6094014 N-[2-(4-fluorophenyl)ethyl]-N'-(1-phenylethyl)oxamide](/img/structure/B6094014.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(1-phenylethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide is an organic compound that belongs to the class of oxamides This compound is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to the oxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide typically involves the reaction of 4-fluorophenylethylamine with 1-phenylethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
-
Step 1: Preparation of the intermediate
- 4-fluorophenylethylamine is reacted with oxalyl chloride in an inert solvent such as dichloromethane.
- The reaction mixture is stirred at low temperature (0-5°C) to form the corresponding acid chloride intermediate.
-
Step 2: Formation of the oxamide
- The acid chloride intermediate is then reacted with 1-phenylethylamine.
- The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide undergoes various chemical reactions, including:
-
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: Reduction of the oxamide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding amines.
-
Substitution: The fluorine atom in the 4-fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary and secondary amines.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide has several applications in scientific research:
-
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
-
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
-
Medicine: N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.
-
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)ethanediamide
- N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)urea
- N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)carbamate
Uniqueness
N-[2-(4-fluorophenyl)ethyl]-N’-(1-phenylethyl)oxamide is unique due to the presence of both fluorophenyl and phenylethyl groups attached to the oxamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its reactivity and stability make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-13(15-5-3-2-4-6-15)21-18(23)17(22)20-12-11-14-7-9-16(19)10-8-14/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWZHAAOAZNJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Chlorophenyl)methyl]-4-[(3-hydroxy-4-methoxyphenyl)methylamino]pyrrolidin-2-one](/img/structure/B6093939.png)
![N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)

![5-AMINO-4-(1,3-BENZOTHIAZOL-2-YL)-1-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B6093944.png)
![3-[(2-Methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B6093949.png)
![4-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}morpholine](/img/structure/B6093952.png)
![N~3~-(3-METHYLPHENYL)-1-[1-(3-TOLUIDINOCARBONYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6093956.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B6093959.png)
![5-(2-methoxyphenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6093964.png)
![2-{4-[2-(allyloxy)benzyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6093967.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6093974.png)
![3-{[2-(4-methoxybenzyl)-4-morpholinyl]carbonyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B6093985.png)
![2-(5-methylfuran-2-yl)-N-[3-(methylsulfanyl)phenyl]quinoline-4-carboxamide](/img/structure/B6093993.png)
![N-[2-[2-(2-hydroxyethyl)piperidine-1-carbonyl]phenyl]furan-2-carboxamide](/img/structure/B6094001.png)
